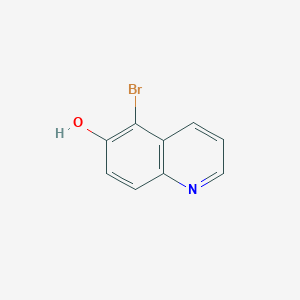

2-苯基-1,3-苯并恶唑-6-醇

描述

“2-Phenyl-1,3-benzoxazol-6-ol” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis

Benzoxazole has reactive sites which allow for functionalization . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield .科学研究应用

光物理性质和抗菌活性

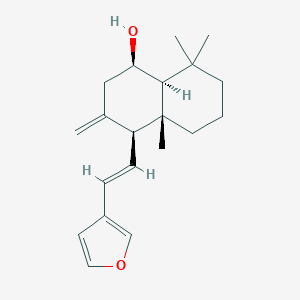

2-苯基-1,3-苯并恶唑-6-醇及其衍生物表现出显着的光物理性质,在 296 至 332 纳米的范围内吸收光,并在 368 至 404 纳米的范围内发射光。人们发现这些化合物具有优异的量子产率,并评估了它们对大肠杆菌和金黄色葡萄球菌等菌株的抗菌活性,以及对白色念珠菌和黑曲霉的抗真菌活性 (Phatangare et al., 2013)。

结构分析和反应性

包括 2-苯基-1,3-苯并恶唑-6-醇在内的生物活性苯并恶唑衍生物的晶体结构已使用 X 射线单晶衍射确定。这些研究有助于理解分子几何形状及其与实验获得数据的比较。此类结构分析有助于深入了解这些化合物的化学反应性 (Glamočlija et al., 2020)。

抗氧化活性

2-苯基-1,3-苯并恶唑-6-醇在有机化合物的自由基链氧化中显示出显着的抗氧化活性。已经探索了它的抗自由基活性和与不同自由基的反应动力学,从而让人们了解其作为抗氧化剂的有效性 (Khizhan et al., 2011)。

荧光纳米材料

2-苯基-1,3-苯并恶唑-6-醇的衍生物是很有前途的荧光纳米材料候选者。这些化合物已被用于制备颗粒的水性悬浮液,显示出形成纳米纤维和微晶的潜力。它们在固态下的荧光特性以及在水性和生物介质中的潜在应用使其成为科学研究的热点 (Ghodbane et al., 2012)。

抗炎特性

2-(2-芳基苯基)苯并恶唑(与 2-苯基-1,3-苯并恶唑-6-醇相关的部分)已被确定为环氧合酶-2 (COX-2) 的新配体,COX-2 是一种参与炎症的酶。这一发现突出了这些化合物的潜在抗炎应用,这些化合物已被合成并评估了它们的体内抗炎效力 (Seth et al., 2014)。

量子力学研究

已经对苯并恶唑衍生物(包括 2-苯基-1,3-苯并恶唑-6-醇)进行了量子力学研究,以探索它们的电子性质和内在化学反应性。这些研究对于设计具有所需性质的新材料至关重要,例如生物标记或太阳能电池的组件 (Rivera et al., 2020)。

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of “2-Phenyl-1,3-benzoxazol-6-ol” could be in the field of drug discovery and development .

属性

IUPAC Name |

2-phenyl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,3-benzoxazol-6-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。